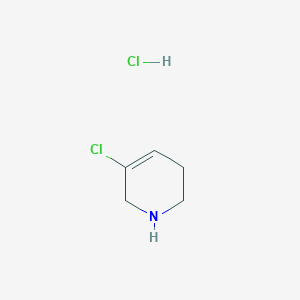

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1909311-91-6 . It is a heterocyclic building block, useful in chemical synthesis . It exists in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine .

Synthesis Analysis

The synthesis of 1,2,3,6-tetrahydropyridines can be achieved through a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides . Another method involves the reaction of anilines, β-ketoesters, and arylaldehydes with the NS-SSA catalyst in acetonitrile to produce substituted 1,2,3,4-THP analogs .Molecular Structure Analysis

The molecular weight of this compound is 154.04 . The InChI code for this compound is 1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H .Chemical Reactions Analysis

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. They have been found to possess biologically active properties . α,β-unsaturated imines and alkynes can be used to produce a resourceful reaction cascade piloting the development of highly substituted 1,2,3,6-tetrahydropyridines .Physical and Chemical Properties Analysis

This compound is a powder . It has a density of 0.913 g/cm3 and is insoluble in water .Scientific Research Applications

Chemical Synthesis and Catalysis

- 5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is used in superacid-catalyzed preparation of aryl-substituted piperidines through reactions with arenes. These reactions likely proceed via dicationic electrophilic intermediates, highlighting the compound's role in facilitating the synthesis of complex chemical structures (Klumpp et al., 2001).

Pharmacological Research

- In pharmacological research, variants of this compound have been studied for their potential activity on 5-HT6 receptors. These studies involved investigating structure-activity relationships and exploring the compound's influence on affinity and intrinsic activity at the receptor sites, demonstrating its relevance in the development of receptor-targeted therapeutics (Mattsson et al., 2013) (Mattsson et al., 2005).

Material Science and Crystallography

- The compound is involved in the synthesis of molecular salts with anticonvulsant properties, indicating its utility in creating materials with specific biological activities. Structural characterization of these salts contributes to the understanding of their functional properties and potential applications in medical science (Mangaiyarkarasi & Kalaivani, 2013).

Catalysis and Organic Reactions

- It plays a role in catalytic processes, exemplified by its involvement in the synthesis of compounds with potential anticancer properties. This demonstrates the compound's utility in facilitating complex organic reactions aimed at producing biologically active molecules (Redda & Gangapuram, 2007).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is 'Warning’ . It may cause toxic effects if inhaled or absorbed through skin. Inhalation or contact with material may irritate or burn skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

Future Directions

Tetrahydropyridines (THPs) have sparked notable interest as they have been identified in both natural products and synthetic pharmaceutical agents. Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products. For this reason, more innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined . This suggests that there is ongoing research in this field and the use of SAR studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Mechanism of Action

Target of Action

It is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp), a well-known neurotoxin . MPTP primarily targets dopaminergic neurons .

Mode of Action

MPTP causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, MPTP blocks the mitochondrial complex I, leading to mitochondrial dysfunction .

Biochemical Pathways

MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .

Result of Action

MPTP causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage .

Action Environment

It is known that 1,2,3,6-tetrahydropyridine, a structurally similar compound, neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .

Properties

IUPAC Name |

5-chloro-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNJKRKFUXXBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909311-91-6 |

Source

|

| Record name | 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2361763.png)

![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)

![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2361775.png)

![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2361780.png)

![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)